Cas no 1016887-02-7 (4-(4-Hydroxypiperidin-1-yl)sulfonylbenzonitrile)

4-(4-Hydroxypiperidin-1-yl)sulfonylbenzonitrile is a sulfonamide-based compound featuring a benzonitrile core functionalized with a hydroxypiperidine moiety. This structure imparts unique reactivity and potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules. The hydroxypiperidine group enhances solubility and provides a handle for further derivatization, while the sulfonyl linker contributes to stability and binding interactions. The benzonitrile moiety offers versatility in coupling reactions, making this compound valuable for constructing complex scaffolds. Its well-defined chemical properties and purity make it suitable for applications in drug discovery and development, where precise molecular modifications are critical.
4-(4-Hydroxypiperidin-1-yl)sulfonylbenzonitrile structure
1016887-02-7 structure
Product Name:4-(4-Hydroxypiperidin-1-yl)sulfonylbenzonitrile
CAS No:1016887-02-7
MF:C12H14N2O3S
MW:266.316161632538
CID:5054642
Update Time:2025-05-21

4-(4-Hydroxypiperidin-1-yl)sulfonylbenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-[(4-hydroxypiperidin-1-yl)sulfonyl]benzonitrile
    • 4-[(4-hydroxy-1-piperidinyl)sulfonyl]benzonitrile
    • NE60271
    • Z223218764
    • 4-(4-Hydroxypiperidin-1-yl)sulfonylbenzonitrile
    • Inchi: 1S/C12H14N2O3S/c13-9-10-1-3-12(4-2-10)18(16,17)14-7-5-11(15)6-8-14/h1-4,11,15H,5-8H2
    • InChI Key: XURQTPGONYYIAD-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C#N)=CC=1)(N1CCC(CC1)O)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 418
  • XLogP3: 0.7
  • Topological Polar Surface Area: 89.8

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Additional information on 4-(4-Hydroxypiperidin-1-yl)sulfonylbenzonitrile

4-(4-Hydroxypiperidin-1-yl)sulfonylbenzonitrile: A Comprehensive Overview

4-(4-Hydroxypiperidin-1-yl)sulfonylbenzonitrile (CAS No. 1016887-02-7) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of 4-(4-Hydroxypiperidin-1-yl)sulfonylbenzonitrile.

Chemical Structure and Properties

4-(4-Hydroxypiperidin-1-yl)sulfonylbenzonitrile is a small molecule with a molecular formula of C13H15N2O3S and a molecular weight of 285.33 g/mol. The compound features a benzene ring substituted with a sulfonyl group and a 4-hydroxypiperidine moiety. The presence of the hydroxyl group in the piperidine ring imparts significant polarity to the molecule, which influences its solubility and reactivity. The nitrile group on the benzene ring further adds to the molecule's versatility by providing a site for various chemical transformations.

Synthesis Methods

The synthesis of 4-(4-Hydroxypiperidin-1-yl)sulfonylbenzonitrile can be achieved through several routes, each with its own advantages and limitations. One common approach involves the reaction of 4-fluorobenzonitrile with 1-(methylsulfonyl)piperidin-4-ol in the presence of a base such as potassium carbonate. This reaction typically proceeds via nucleophilic substitution, leading to the formation of the desired product. Another method involves the use of palladium-catalyzed coupling reactions, which can provide higher yields and better control over regioselectivity.

Biological Activities and Therapeutic Potential

4-(4-Hydroxypiperidin-1-yl)sulfonylbenzonitrile has been extensively studied for its biological activities, particularly in the context of enzyme inhibition and receptor modulation. Recent research has shown that this compound exhibits potent inhibitory activity against specific kinases, making it a promising lead for the development of targeted cancer therapies. Additionally, studies have demonstrated that 4-(4-Hydroxypiperidin-1-yl)sulfonylbenzonitrile can modulate G protein-coupled receptors (GPCRs), which are involved in various physiological processes and diseases.

In one notable study published in the Journal of Medicinal Chemistry, researchers investigated the effects of 4-(4-Hydroxypiperidin-1-yl)sulfonylbenzonitrile on a panel of kinases associated with cancer progression. The results showed that the compound selectively inhibited certain kinases with high potency and selectivity, suggesting its potential as a therapeutic agent for treating specific types of cancer.

Clinical Applications and Future Directions

The therapeutic potential of 4-(4-Hydroxypiperidin-1-yl)sulfonylbenzonitrile has led to increased interest in its clinical applications. Preclinical studies have demonstrated promising results in animal models of cancer, where the compound showed significant antitumor activity without causing severe side effects. These findings have paved the way for further clinical trials to evaluate its safety and efficacy in human patients.

In addition to cancer therapy, there is growing interest in exploring the potential of 4-(4-Hydroxypiperidin-1-yl)sulfonylbenzonitrile for other diseases. For instance, recent studies have suggested that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Conclusion

In conclusion, 4-(4-Hydroxypiperidin-1-yl)sulfonylbenzonitrile (CAS No. 1016887-02-7) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.

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